4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride

Description

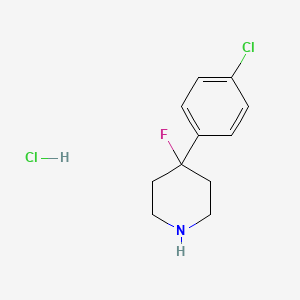

4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 324002-51-9) is a fluorinated piperidine derivative with the molecular formula C₁₁H₁₄Cl₂FN and a molecular weight of 250.14 g/mol . It features a chlorine-substituted phenyl group and a fluorine atom at the 4-position of the piperidine ring. The compound is primarily used in research settings, particularly as a ligand for sigma receptors, though its exact pharmacological profile remains under investigation .

Synthesis of this compound involves nucleophilic substitution and fluorination reactions, as described in studies on 4-substituted 4-arylpiperidines . It is supplied as a hydrochloride salt, with a purity ≥98%, and is typically stored at -20°C or -80°C to ensure stability .

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFN.ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;/h1-4,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJGKQQCQMOFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride typically involves multiple steps, starting with the reaction of 4-chlorophenylacetonitrile with a suitable fluorinating agent to introduce the fluorine atom. The resulting intermediate is then cyclized to form the piperidine ring. The final step involves the hydrochloride formation to produce the desired compound.

Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Applications

1. Analgesic Properties

Research has indicated that derivatives of piperidine compounds, including 4-(4-chlorophenyl)-4-fluoropiperidine hydrochloride, exhibit potent analgesic effects. These compounds are being studied for their potential to provide pain relief without the side effects commonly associated with traditional opioids .

2. Antipsychotic Activity

The compound is structurally related to haloperidol, a well-known antipsychotic. It has been investigated as a metabolite of haloperidol, contributing to the understanding of drug metabolism and potential toxicity . Studies have shown that its metabolites may possess unique pharmacological properties that could be harnessed for therapeutic purposes.

3. Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural changes makes it valuable in drug design processes aimed at enhancing efficacy and reducing side effects .

Analytical Applications

1. Detection and Quantification

this compound is utilized in analytical chemistry for the detection of haloperidol and its metabolites. Techniques such as gas chromatography and high-performance liquid chromatography (HPLC) are employed to accurately measure its concentration in biological samples . These methods are crucial for pharmacokinetic studies and toxicological assessments.

2. Toxicological Studies

Given its association with haloperidol, this compound is also studied for its toxicological effects. Research has focused on understanding the metabolic pathways and potential neurotoxicity associated with its use, which is essential for ensuring patient safety during therapeutic applications .

Case Studies

1. Pain Management Trials

Clinical trials have explored the efficacy of piperidine derivatives, including this compound, in managing chronic pain conditions. Results indicate that these compounds may provide effective analgesia with lower risks of addiction compared to traditional opioids.

2. Psychotropic Drug Analysis

Studies examining the pharmacokinetics of haloperidol have highlighted the role of this compound as a significant metabolite. These findings contribute to a better understanding of drug interactions and patient responses in psychiatric treatments .

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact mechanism may vary based on the application and the specific biological system involved.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-4-ethylpiperidine HCl (C₁₃H₁₉Cl₂N)

4-(4-Bromophenyl)piperidine HCl (C₁₁H₁₃BrClN)

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine HCl (C₁₂H₁₅Cl₂FN)

Solubility and Stability

Biological Activity

4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of piperidine derivatives known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClF.NHCl, with a molecular weight of approximately 233.64 g/mol. The compound features a piperidine ring substituted with both a chlorophenyl and a fluorine group, which significantly influences its biological interactions.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, allowing better membrane penetration and receptor binding. This compound has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which may contribute to its therapeutic effects in neuropsychiatric disorders .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Mycobacterium tuberculosis, where it demonstrated promising in vitro activity with minimal inhibitory concentrations (MICs) in the low micromolar range . The compound was found to target MmpL3, an essential protein in the bacterial cell wall synthesis pathway.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies of piperidine derivatives indicate that modifications to the substituents on the piperidine ring can significantly alter biological activity. For instance:

- Substituent Variations : Changing the position or type of substituents (e.g., different halogens or alkyl groups) can enhance potency or selectivity against specific targets.

- Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring has been associated with increased lipophilicity and improved binding affinity to target proteins .

Case Study 1: Tuberculosis Inhibition

In a high-throughput screening study aimed at discovering new anti-tuberculosis agents, this compound was identified as a lead compound due to its low MIC against M. tuberculosis. Subsequent analogs were synthesized to improve pharmacokinetic properties while maintaining efficacy .

| Compound | MIC (µM) | Notes |

|---|---|---|

| 4PP-1 | 6.3 | Initial hit |

| 4PP-2 | 2.0 | Improved activity with tert-butyl substitution |

| 4PP-3 | 6.8 | Similar activity; cyclohexylmethylene substitution |

Case Study 2: Anticancer Activity

In another study focusing on cancer therapies, derivatives of 4-(4-Chlorophenyl)-4-fluoropiperidine were tested for cytotoxicity against various tumor cell lines. Results indicated that certain analogs exhibited superior cytotoxic effects compared to standard chemotherapeutics like bleomycin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving piperidine scaffold functionalization. For example, halogenation of the piperidine ring (fluorine introduction) followed by coupling with 4-chlorophenyl groups via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Purification typically involves recrystallization or chromatography . To optimize purity, monitor intermediates using HPLC (high-performance liquid chromatography) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : F NMR to confirm fluorine substitution and H NMR to verify piperidine ring conformation .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify co-eluting impurities .

- Mass Spectrometry : HRMS for exact mass confirmation (e.g., ESI+ mode) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer : Stability studies should be conducted under accelerated conditions (40°C/75% RH for 6 months) using ICH guidelines. Monitor degradation via HPLC for byproducts like dehalogenated or oxidized derivatives (e.g., 4-hydroxypiperidine analogs). Store the compound in amber vials at -20°C under inert gas (argon) to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-(4-Chlorophenyl)-4-fluoropiperidine derivatives?

- Methodological Answer : Discrepancies may arise from differences in impurity profiles or stereochemistry. Strategies include:

- Impurity Profiling : Use LC-MS/MS to identify trace impurities (e.g., diastereomers or des-fluoro analogs) that may interfere with receptor binding assays .

- Enantiomeric Separation : Chiral HPLC or SFC (supercritical fluid chromatography) to isolate enantiomers and test their individual activities .

- Computational Modeling : Molecular docking studies to predict binding affinities at target receptors (e.g., dopamine D or σ-1 receptors) and validate with radioligand displacement assays .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of 4-(4-Chlorophenyl)-4-fluoropiperidine analogs?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing fluorine with hydroxyl or methyl groups) and evaluate their pharmacological profiles .

- Pharmacophore Mapping : Use 3D-QSAR (quantitative SAR) models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

- In Vivo/In Vitro Correlation : Compare receptor binding (e.g., Ki values from radioligand assays) with functional outcomes (e.g., locomotor activity in rodent models) .

Q. How can researchers identify and quantify degradation products of this compound in formulation studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat, light, acidic/alkaline conditions, and oxidative stress (HO). Analyze degradation products using LC-QTOF-MS to identify fragmentation patterns .

- Stability-Indicating Methods : Develop gradient HPLC methods with PDA detection to resolve degradation peaks (e.g., column: C18, 150 mm × 4.6 mm, 3.5 µm; mobile phase: acetonitrile/ammonium formate buffer) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Reaction Optimization : Use flow chemistry for exothermic steps (e.g., fluorination) to improve safety and yield .

- Purification at Scale : Replace column chromatography with fractional crystallization (solvent: ethanol/water mixtures) .

- Quality Control : Implement PAT (process analytical technology) tools like inline FTIR for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.